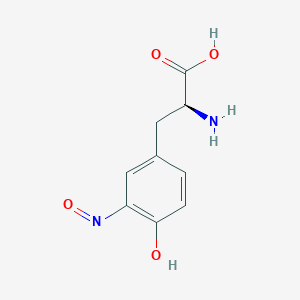

![molecular formula C12H15FN2O6 B12573756 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione CAS No. 294840-18-9](/img/structure/B12573756.png)

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se utiliza principalmente como agente antineoplásico, particularmente en el tratamiento de varios tipos de cáncer, como el cáncer de hígado, gastrointestinal, de mama y de cabeza y cuello . Este compuesto es un derivado de la uracilo y es conocido por su capacidad de inhibir la síntesis de ADN, lo que lo hace eficaz en el tratamiento del cáncer.

Métodos De Preparación

La síntesis de 5-fluoro-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3-(2-oxopropil)pirimidina-2,4-diona implica varios pasos:

Material de partida: La síntesis comienza con el metil-2-desoxi-D-ribofuranósido.

Protección y activación: Los grupos hidroxilo se protegen utilizando cloruro de p-toluenosulfonilo, seguido de hidrólisis con ácido acético y ácido clorhídrico para reemplazar el grupo metoxi por cloro.

Condensación: El azúcar activado se condensa luego con 1-acetoximercuri-5-fluorouracilo.

Desprotección: El paso final implica desproteger el intermedio para obtener el producto deseado.

Análisis De Reacciones Químicas

5-fluoro-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3-(2-oxopropil)pirimidina-2,4-diona se somete a varias reacciones químicas:

Oxidación: Puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Se somete a reacciones de sustitución nucleófila, particularmente en el átomo de flúor.

Hidrólisis: El compuesto se puede hidrolizar para producir 5-fluorouracilo y derivados de desoxirribosa.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

5-fluoro-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3-(2-oxopropil)pirimidina-2,4-diona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de análogos de nucleósidos y sus interacciones con las enzimas.

Biología: El compuesto se utiliza para estudiar los mecanismos de síntesis y reparación del ADN.

Medicina: Se utiliza principalmente en la investigación del cáncer para desarrollar nuevos agentes quimioterapéuticos y para comprender los mecanismos de resistencia a los fármacos.

Mecanismo De Acción

El mecanismo de acción de 5-fluoro-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3-(2-oxopropil)pirimidina-2,4-diona implica su incorporación al ADN, donde inhibe la timidilato sintasa. Esta inhibición evita la síntesis de timidina, un nucleótido esencial para la replicación del ADN. Como resultado, el compuesto interrumpe la síntesis de ADN e induce la muerte celular, particularmente en las células cancerosas que se dividen rápidamente .

Comparación Con Compuestos Similares

5-fluoro-1-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3-(2-oxopropil)pirimidina-2,4-diona es único entre los análogos de pirimidina fluorados debido a su estructura específica y mecanismo de acción. Compuestos similares incluyen:

5-fluorouracilo: Otro pirimidina fluorado utilizado en el tratamiento del cáncer.

Capecitabina: Un profármaco oral que se metaboliza a 5-fluorouracilo.

Tegafur: Un profármaco de 5-fluorouracilo utilizado en terapias combinadas.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su farmacocinética y aplicaciones clínicas específicas.

Propiedades

Número CAS |

294840-18-9 |

|---|---|

Fórmula molecular |

C12H15FN2O6 |

Peso molecular |

302.26 g/mol |

Nombre IUPAC |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-6(17)3-15-11(19)7(13)4-14(12(15)20)10-2-8(18)9(5-16)21-10/h4,8-10,16,18H,2-3,5H2,1H3/t8-,9+,10+/m0/s1 |

Clave InChI |

AXPDYMRBWDOQKP-IVZWLZJFSA-N |

SMILES isomérico |

CC(=O)CN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)F |

SMILES canónico |

CC(=O)CN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)

![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)

![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)